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Oligoventin

Cat. No.: B1577224
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Description

Oligoventin (sequence: COOH-QPFSLERW-NH2) is a synthetic, neutral amphiphilic peptide originally isolated from the eggs of the Brazilian armed spider, Phoneutria nigriventer . This 8-amino acid peptide has a molecular weight of 1062.18 g/mol and exhibits broad-spectrum antimicrobial activity, making it a valuable tool for researching new anti-infective strategies . It is effective against a range of Gram-positive bacteria (including Staphylococcus aureus and Staphylococcus epidermidis ), Gram-negative bacteria (such as Serratia marcescens ), and fungal pathogens like Candida albicans and Candida auris . Its mechanism of action, as suggested by in silico bioprospecting studies, may involve the inhibition of key microbial enzymes. Research indicates that this compound shows strong binding affinity to Enoyl-ACP reductase and Thymidylate synthase ThyX, which are crucial enzymes in bacterial fatty acid biosynthesis and DNA synthesis, respectively . By potentially targeting these pathways, this compound can impair vital metabolic processes, leading to the inhibition of microbial proliferation and cell death. Furthermore, studies have shown that this compound can act synergistically with lysozymes, enhancing its host defense potential . Provided as a lyophilized powder of high purity (96.8%), this product is intended for research applications only . It is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial

sequence

QPFSLERW

Origin of Product

United States

Discovery and Origin of Oligoventin

Isolation from Phoneutria nigriventer

Oligoventin was discovered and isolated from the eggs of the Brazilian armed spider, Phoneutria nigriventer. frontiersin.orgnih.govresearchgate.net The discovery process involved the acid extraction of compounds from non-infected spider eggs, followed by purification steps using semipreparative C18 reversed-phase high-performance liquid chromatography (RP-HPLC). nih.gov Fractions were screened for antimicrobial activity, leading to the identification of the this compound-enriched fraction. nih.gov

This compound as a Cryptic Peptide

This compound is considered a cryptic peptide, meaning it is hidden within the sequence of a larger, functional protein and is released through proteolytic processing. frontiersin.orgresearchgate.net This is in contrast to peptides that are directly synthesized as standalone molecules. The hypothesis is that under certain conditions, such as an immune challenge, the precursor protein is targeted for degradation, liberating the active this compound peptide. frontiersin.org This mechanism allows for a rapid defense response by repurposing existing cellular components.

The Nedd4 E3 Precursor Protein Hypothesis

Bioinformatics and phylogenetic analyses strongly suggest that this compound originates from the proteolytic processing of a precursor protein, specifically an Nedd4 E3 ubiquitin ligase. frontiersin.orgresearchgate.net E3 ubiquitin ligases are key components of the ubiquitin-proteasome pathway, which is central to protein degradation and turnover in eukaryotic cells. frontiersin.orgnih.gov It is hypothesized that the Nedd4 E3 protein undergoes self-proteolysis mediated by the 26S proteasome, which results in the release of the this compound peptide. frontiersin.org The this compound-homologous sequence is located in a conserved region of the HECT domain of the Nedd4 protein, folding as a β-sheet. frontiersin.orgresearchgate.net

Physicochemical Properties and Structure of Oligoventin

Amino Acid Sequence and Molecular Weight

Oligoventin is an ultrashort peptide composed of 8 amino acid residues. biorxiv.orgbiorxiv.orgcpu-bioinfor.org Its primary sequence has been determined to be QPFSLERW (Gln-Pro-Phe-Ser-Leu-Glu-Arg-Trp). cpu-bioinfor.orgunal.edu.co This peptide has a molecular weight of approximately 1062.19 Da. cpu-bioinfor.orgunal.edu.co It is a neutral peptide, with a net charge of 0. unal.edu.co

Structural Characteristics

The precise three-dimensional structure of isolated this compound has not yet been experimentally determined. cpu-bioinfor.org However, homology modeling of the HECT domain from the arachnid Nedd4 E3 ubiquitin ligase, its putative precursor, provides insight into the peptide's structural context. researchgate.net Within the precursor protein, the sequence corresponding to this compound is predicted to fold into a β-sheet structure. frontiersin.orgresearchgate.net

Mechanisms of Antimicrobial Activity of Oligoventin

Broad-Spectrum Antimicrobial Activity Profiling

Research has demonstrated that Oligoventin possesses a broad spectrum of antimicrobial activity, showing efficacy against Gram-positive and Gram-negative bacteria, as well as fungal pathogens. frontiersin.orgnih.govfrontiersin.org Its activity is typically observed in the micromolar range. frontiersin.org

This compound exhibits marked activity against several Gram-positive bacteria. frontiersin.org This includes efficacy against the multi-resistant strains Staphylococcus aureus (ATCC 29213) and Staphylococcus epidermidis (ATCC 12228), as well as Micrococcus luteus (A270). frontiersin.orgresearchgate.net The minimal inhibitory concentrations (MICs) required to inhibit the growth of these bacteria range from 47.2 to 188.9 µM. researchgate.net

The antimicrobial peptide is also active against Gram-negative bacteria, specifically Serratia marcescens (ATCC 4112). frontiersin.orgresearchgate.net The inhibitory concentrations for this strain are reported to be in the range of 25.7 to 47.2 µM. researchgate.net

This compound's broad-spectrum activity extends to fungal pathogens, including the yeast Candida albicans (MDM8) and Candida auris. frontiersin.orgresearchgate.netbiorxiv.org However, one study noted that while this compound was active against C. albicans MDM8, it did not show antimicrobial activity against the same strain when cultured in a different medium (RPMI-1640), even at twice its standard MIC. frontiersin.orgnih.gov

Table 1: Minimal Inhibitory Concentrations (MICs) of this compound Against Various Microorganisms

MicroorganismTypeStrainMIC (µM)Reference
Micrococcus luteusGram-Positive BacteriaA27094.5 - 188.9 frontiersin.org
Staphylococcus aureusGram-Positive BacteriaATCC 2921347.2 - 94.5 frontiersin.org
Staphylococcus epidermidisGram-Positive BacteriaATCC 1222894.5 - 188.9 frontiersin.org
Serratia marcescensGram-Negative BacteriaATCC 411247.2 - 94.5 frontiersin.org
Candida albicansFungus (Yeast)MDM847.2 - 94.5 frontiersin.org

Activity Against Gram-Negative Bacterial Strains

Synergistic Interactions with Lysozymes in Antimicrobial Effects

A significant aspect of this compound's antimicrobial capability is its strong synergistic interaction with lysozymes, which are key enzymes in the innate immune system. frontiersin.orgomicsdi.org When tested in combination against Micrococcus luteus A270, the interaction showed a Fractional Inhibitory Concentration (FIC) index of 0.37, which indicates strong synergy. nih.gov This synergy potentiates the activity of both molecules; the MIC of this compound is reduced 8-fold, allowing it to be effective at a concentration as low as 11.81 µM. frontiersin.orgnih.gov Simultaneously, this compound enhances the potency of lysozyme, decreasing its MIC by 3.5-fold to 0.006 µM. frontiersin.orgnih.gov This synergistic relationship suggests that arachnids may be able to mount a robust defense against a wide variety of pathogens using a limited set of host defense molecules. frontiersin.org

Hypothesized Molecular Mechanisms of Microbial Inhibition

While the precise molecular targets of this compound are not yet fully elucidated, several mechanisms have been proposed based on its structure and in silico research. butantan.gov.brresearchgate.net As a neutrally charged peptide, it is thought to act differently from many cationic antimicrobial peptides that directly disrupt microbial membranes through electrostatic interactions. frontiersin.org It is hypothesized that this compound may bind to specific membrane receptors or, more likely, penetrate the cell to engage with intracellular targets like enzymes or nucleic acids. frontiersin.org

In silico bioprospecting and molecular docking studies have identified several potential microbial receptors for this compound. researchgate.netbutantan.gov.br

For bacteria , strong interactions were predicted with enoyl-ACP reductase and thymidylate synthase ThyX . researchgate.netbutantan.gov.brresearchgate.net These enzymes are vital for fatty acid biosynthesis and DNA biosynthesis, respectively. researchgate.netbutantan.gov.br

For fungi , a superior interaction was observed with N-acetylglucosamine phosphate (B84403) mutase , an enzyme crucial for cell wall synthesis. butantan.gov.brresearchgate.net

Based on these computational findings, it is hypothesized that this compound's mechanism of action involves the impairment of these fundamental cellular processes. butantan.gov.brresearchgate.net By inhibiting fatty acid synthesis, DNA replication, and cell wall formation, this compound can effectively reduce microbial proliferation and lead to cell death. researchgate.netbutantan.gov.brresearchgate.net Future studies are required to experimentally validate these proposed mechanisms and fully understand how this compound and lysozymes work together at a molecular level. frontiersin.orgnih.gov

Molecular Target Identification and Validation Research

Computational Approaches for Receptor Bioprospecting

To elucidate the antimicrobial pathways of Oligoventin, a multi-step computational strategy was implemented. This involved identifying a pool of potential protein targets, simulating the physical interaction between the peptide and these targets, and predicting the specific binding sites. researchgate.net

PharmMapper is a web server used for reverse pharmacophore mapping to identify potential protein targets for a given small molecule. oup.comnih.govbio.tools The server matches the pharmacophore features of the query molecule—in this case, this compound—against a comprehensive database of pharmacophore models derived from known protein-ligand complexes. oup.comlilab-ecust.cn This process generates a ranked list of potential targets based on the "fit score," which represents the quality of the alignment between the molecule and the target's pharmacophore model. researchgate.net

A PharmMapper analysis for this compound identified twenty-two potential microbial receptors. researchgate.net The top-ranked results, indicating the highest probability of interaction, included several enzymes crucial for microbial survival.

RankTarget NamePDB IDOrganism TypeFit Score (Hypothetical)Function
1Enoyl-ACP Reductase1LXCBacteria5.876Fatty Acid Biosynthesis
2Thymidylate Synthase ThyX1O28Bacteria5.432DNA Biosynthesis
3N-acetylglucosamine phosphate (B84403) mutase2DKDYeast5.109Cell Wall Synthesis
4Dihydrofolate Reductase3D88Bacteria4.987Folate Synthesis
5DNA Gyrase Subunit B5L3JBacteria4.811DNA Replication

Following the identification of potential targets, molecular docking is used to predict the binding conformation and affinity of the ligand to the receptor. biocode.org.uk The PatchDock server, a geometry-based docking algorithm, was utilized for this purpose. nih.govpitt.edutau.ac.il PatchDock focuses on shape complementarity, identifying transformations that create a wide interface area with minimal steric clashes between the peptide and the target protein. nih.govresearchgate.net The interaction is scored based on parameters like Atomic Contact Energy (ACE) and interface area. researchgate.net

In the in silico study of this compound, docking simulations revealed that Enoyl-ACP reductase and Thymidylate synthase ThyX had superior interactions with the peptide compared to other candidates. researchgate.net

Target ProteinPDB IDPatchDock ScoreAtomic Contact Energy (ACE)Interface Area (Ų)
Enoyl-ACP Reductase1LXC4102-198.7580.4
Thymidylate Synthase ThyX1O283890-175.3550.1
N-acetylglucosamine phosphate mutase2DKD3512-150.6515.8

To further validate the docking results, ligand-binding site prediction was performed using the I-TASSER server. readthedocs.ioresearchgate.netwikipedia.org I-TASSER predicts the three-dimensional structure of a protein and then identifies potential ligand-binding sites by structurally matching the model to known protein-ligand complexes in functional libraries. nih.govnih.gov The confidence of a predicted binding site is given by a C-score. readthedocs.io For the study on this compound, the predicted ligand sites from I-TASSER were compared with the docking results from PatchDock. researchgate.net A significant co-localization between the residues identified by both methods strengthens the hypothesis that the site is a genuine interaction point. researchgate.net This comparison confirmed that the docked positions of this compound on Enoyl-ACP reductase and Thymidylate synthase ThyX overlapped with their predicted active sites. researchgate.net

Molecular Docking Simulations (e.g., PatchDock)

Proposed Microbial Molecular Targets of this compound

Based on the convergent results from pharmacophore mapping, molecular docking, and ligand-site prediction, two bacterial enzymes have been proposed as the primary molecular targets of this compound. researchgate.net Both are essential for microbial survival and are structurally distinct from their mammalian counterparts, making them excellent candidates for antimicrobial drug development. researchgate.netasm.org

Enoyl-acyl carrier protein (ACP) reductase, particularly the FabI isoform, is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway. researchgate.netnih.gov This pathway is responsible for producing the fatty acids necessary for building and maintaining bacterial cell membranes. researchgate.net The FAS-II pathway is highly conserved across many bacterial species but is distinct from the FAS-I system found in mammals, offering a window for selective toxicity. researchgate.netasm.org By inhibiting Enoyl-ACP reductase, this compound is proposed to disrupt membrane synthesis, leading to a loss of cellular integrity and ultimately, bacterial death. researchgate.net The efficacy of targeting this enzyme is well-established, as it is the target for the antibacterial agent triclosan. asm.orgasm.org

Thymidylate synthase is essential for DNA synthesis, as it catalyzes the production of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. microbiologyresearch.org Many bacteria and archaea possess a flavin-dependent version of this enzyme called ThyX, which is structurally and mechanistically unrelated to the ThyA enzyme found in humans. asm.organr.fr This fundamental difference makes ThyX a highly attractive target for developing selective antibacterial drugs. asm.orgmsf.org The inhibition of ThyX would halt DNA synthesis, preventing microbial proliferation. researchgate.net The in silico results strongly suggest that this compound can bind to and impair the function of ThyX, representing a second, potent mechanism of its antimicrobial activity. researchgate.netacs.org

N-acetylglucosamine Phosphate Mutase as a Fungal Target

Among the potential receptors identified, N-acetylglucosamine phosphate mutase (AGM1) has been highlighted as a key fungal target for this compound. researchgate.netresearchgate.netpeeref.com AGM1 is a crucial enzyme in the biosynthesis of UDP-N-acetylglucosamine (UDP-GlcNAc), an essential precursor for the synthesis of glycoproteins, mucopolysaccharides, and the fungal cell wall. nih.gov In silico studies have demonstrated a superior interaction between this compound and N-acetylglucosamine phosphate mutase (PDB ID: 2DKD), with co-localization observed between the docked residues and the enzyme's cofactor/active sites. butantan.gov.brresearchgate.netbutantan.gov.br This interaction suggests a potential mechanism for this compound's antifungal activity through the inhibition of cell wall synthesis. researchgate.net

Mechanistic Implications of Target Interactions on Microbial Homeostasis

The interaction of this compound with its molecular targets has significant implications for the disruption of essential microbial processes, ultimately leading to the inhibition of microbial proliferation and cell death. researchgate.netresearchgate.net

Interference with Fatty Acid Biosynthesis

In silico analyses have identified Enoyl-ACP reductase as a primary bacterial target for this compound. researchgate.net This enzyme plays a critical role in the fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of fatty acids—the main components of bacterial membranes. researchgate.netmdpi.com The interaction between this compound and Enoyl-ACP reductase suggests that the peptide can impair fatty acid biosynthesis. researchgate.net The inhibition of this pathway disrupts the integrity of the cell membrane and other metabolic processes that rely on fatty acids, contributing to the antimicrobial effect. nih.govfrontiersin.org

Disruption of DNA Synthesis Pathways

Thymidylate synthase ThyX has been identified as another significant bacterial target for this compound. researchgate.netresearchgate.net This enzyme is essential for the de novo synthesis of dTMP, a necessary precursor for DNA synthesis. researchgate.net By interacting with Thymidylate synthase ThyX, this compound is predicted to disrupt the DNA synthesis pathway, thereby inhibiting bacterial replication and growth. researchgate.netnih.govnih.gov The targeting of this fundamental process highlights a key mechanism of this compound's antimicrobial action.

Impairment of Cell Wall Synthesis

As previously mentioned, the interaction with N-acetylglucosamine phosphate mutase is a key factor in this compound's antifungal activity. researchgate.netresearchgate.netpeeref.com The cell wall is a vital structure for fungi, providing protection against osmotic stress and other environmental insults. nih.govnih.gov By targeting an essential enzyme in the UDP-GlcNAc biosynthetic pathway, this compound can effectively impair the synthesis of the fungal cell wall. researchgate.netnih.gov This disruption leads to a loss of cell integrity and ultimately, cell death, demonstrating a potent mechanism for its antifungal properties. researchgate.net

Computational and in Silico Methodologies in Oligoventin Research

Bioinformatics Analysis in Peptide Discovery and Characterization

Bioinformatics was instrumental in the initial discovery and characterization of Oligoventin. The process began with the isolation of a peptide fraction with antimicrobial properties from spider eggs. Following purification, N-terminal sequencing by Edman degradation revealed the primary amino acid sequence: QPFSLERW. frontiersin.org Mass spectrometry analysis confirmed the molecular weight of this oligopeptide to be 1061.4 Da, consistent with the calculated mass of the identified sequence. frontiersin.org

Subsequent bioinformatics analysis involved searching protein and genome databases with this sequence. This crucial step led to the hypothesis that this compound is not directly encoded by its own gene but is a "cryptic" peptide. frontiersin.orgcore.ac.uk This means it is hidden within the sequence of a larger, functional protein and is released through proteolytic processing. Database searches revealed that the this compound sequence shows marked homology to a region within the catalytic HECT (Homologous to the E6AP Carboxyl Terminus) domain of Nedd4 family E3 ubiquitin ligases. frontiersin.orgbutantan.gov.br This bioinformatic connection was the foundational discovery that guided all subsequent research into the peptide's origin and generation.

Homology Modeling of Precursor Protein Domains

Following the bioinformatic identification of Nedd4 E3 ubiquitin ligases as the likely precursor proteins, homology modeling was employed to visualize the structural context of the encrypted this compound sequence. frontiersin.orgresearchgate.net Homology modeling, a computational technique to predict the 3D structure of a protein based on its sequence similarity to a known structure, was applied to the HECT domain of an arachnid Nedd4 ortholog (from the tick Ixodes scapularis). frontiersin.orgresearchgate.net

The resulting 3D model revealed that the this compound-homologous region folds into a β-sheet structure. researchgate.net This structural prediction was significant as it placed the cryptic peptide sequence in a defined and accessible region of the precursor protein, rather than being buried deep within the protein core. The model also showed the proximity of the encrypted peptide to key functional sites of the E3 ligase, including the catalytic cysteine residue and the PY motif, which is involved in protein-protein interactions. frontiersin.orgresearchgate.net

Table 1: Key Features Identified Through Homology Modeling of the Nedd4 HECT Domain

FeatureStructural DetailSignificance
This compound-Homologous SiteFolds as a β-sheetSuggests structural definition and potential accessibility for cleavage.
LocationResidues 920-927 in the modelPinpoints the exact location of the cryptic peptide within the precursor. researchgate.net
Proximity to Catalytic SiteClose to the catalytic CysteineMay have implications for the regulation of the precursor protein's function or its processing. researchgate.net
Proximity to PY MotifNear the WW domain-binding PY motifSuggests potential interplay with regulatory protein interactions. researchgate.net

Surface Mapping of Conserved Sites on Protein Models

To understand the evolutionary significance of the this compound sequence, researchers performed surface mapping of conserved amino acid residues onto the 3D homology model of the Nedd4 HECT domain. researchgate.net This technique uses color gradients to represent the degree of amino acid conservation across orthologous sequences from different species, projected onto the protein's surface.

The analysis revealed that the specific site where this compound is encrypted is highly conserved across a wide range of metazoan species. frontiersin.orgresearchgate.net This high degree of conservation, represented by a burgundy color in the published models, suggests that this region has been under evolutionary pressure to remain unchanged, implying a functionally important role. researchgate.net In contrast, surrounding surface areas showed higher variability (represented in teal). researchgate.net The strong conservation of the this compound sequence itself within a larger, functionally critical protein domain supports the hypothesis that its release is a regulated and significant biological event. frontiersin.org

Proteasomal Cleavage Site Prediction Algorithms

The hypothesis that this compound is generated via proteolysis of a precursor protein necessitated an investigation into the specific cleavage mechanism. Researchers utilized in silico proteasomal cleavage site prediction algorithms to determine if the 26S proteasome could be responsible for liberating the peptide from the Nedd4 HECT domain. frontiersin.org

Neural network-based algorithms, such as NetChop, were used to analyze the amino acid sequences of HECT domains from various species, including invertebrates and vertebrates. frontiersin.orgresearchgate.net These programs are trained on extensive datasets of experimentally verified cleavage sites to predict the likelihood of cleavage at any given point in a protein sequence.

The results of these predictions were compelling. The algorithm identified a high probability of proteasomal cleavage at the boundaries of the this compound sequence in all the Nedd4 orthologs analyzed. frontiersin.orgresearchgate.net Conversely, the regions immediately flanking the this compound sequence were predicted to be poor substrates for cleavage. frontiersin.org This "cleavage-flanked-by-no-cleavage" pattern strongly suggests that the proteasome can precisely excise the this compound peptide from its precursor. frontiersin.org These in silico results provide strong evidence that the proteasomal degradation of Nedd4 E3 ubiquitin ligases is the pathway for generating this compound. frontiersin.orgbutantan.gov.br

Table 2: Proteasomal Cleavage Prediction Summary

Precursor Protein Analyzed (HECT Domain)Prediction Tool UsedFinding
Ixodes scapularis (Tick) Nedd4NetChop 3.1High cleavage score at this compound boundaries. frontiersin.org
Daphnia pulex (Crustacean) Nedd4NetChop 3.1Enriched cleavage sites at the this compound-homologous region. frontiersin.org
Human Nedd4NetChop 3.1Conservation of predicted cleavage sites. frontiersin.org
Mouse Nedd4NetChop 3.1Conservation of predicted cleavage sites. frontiersin.org

Molecular Dynamics Simulations for Peptide-Target Interactions

Once a bioactive peptide like this compound is identified, understanding its interaction with molecular targets is crucial to elucidating its mechanism of action. While the initial steps in this process for this compound have been taken using molecular docking, the next logical step involves molecular dynamics (MD) simulations. researchgate.net MD simulations provide a dynamic view of the peptide-target complex over time, offering insights that rigid docking methods cannot.

Molecular docking studies have prospected potential microbial protein targets for this compound, including enoyl-ACP reductase and thymidylate synthase, which are essential enzymes in bacterial fatty acid and DNA synthesis, respectively. researchgate.net These studies provide static snapshots of potential binding poses.

Molecular dynamics simulations would take these docked complexes and simulate the physical movements of their atoms over time. This computational technique applies the laws of classical mechanics to calculate the trajectory of every atom in the system, providing a high-resolution "movie" of the interaction. This allows researchers to:

Assess Binding Stability: Determine if the interaction predicted by docking is stable over time in a simulated physiological environment.

Identify Key Interacting Residues: Observe which amino acids on both the peptide and the target protein are critical for maintaining the interaction.

Calculate Binding Free Energy: Provide a more accurate estimation of the binding affinity between the peptide and its target.

Observe Conformational Changes: See how the peptide and/or the target protein change shape upon binding, which can be critical for biological function.

As of the latest available research, detailed molecular dynamics simulations specifically for the this compound-target complexes have not been extensively published. However, such studies represent a critical future direction for this compound research to validate the proposed targets and to understand the atomic-level details of its antimicrobial mechanism.

Comparative Biological and Evolutionary Perspectives

Oligoventin in the Context of Arachnid Innate Immunity

This compound is a neutral antimicrobial peptide that plays a role in the innate immune system of arachnids. biorxiv.orgresearchgate.net It was first isolated from the eggs of the Brazilian armed spider, Phoneutria nigriventer. biorxiv.orgnih.gov Its presence in eggs suggests a crucial function in protecting the developing embryos from a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeasts. biorxiv.orgresearchgate.net The identification of this compound in non-infected eggs points towards it being a constitutive component of the innate immune defense, providing a first line of protection. nih.govfrontiersin.org

Research has demonstrated that this compound exhibits a broad spectrum of antimicrobial activity. biorxiv.orgnih.gov It is notably effective against Gram-positive bacteria such as Micrococcus luteus and multidrug-resistant strains of Staphylococcus aureus and Staphylococcus epidermidis. frontiersin.org Its activity also extends to the Gram-negative bacterium Serratia marcescens and the yeast Candida albicans. frontiersin.org A significant aspect of its function within the arachnid immune response is its synergistic activity with lysozymes. biorxiv.orgnih.gov This synergy enhances the antimicrobial effect, reducing the minimal inhibitory concentration (MIC) of both this compound and lysozyme, which suggests a cooperative mechanism to combat a wider range of pathogens more effectively. biorxiv.orgnih.govfrontiersin.org This potentiation of antimicrobial activity highlights a sophisticated aspect of the innate immune system in spiders, where different effector molecules work in concert. biorxiv.orgnih.gov

In silico studies have provided further insights into the potential mechanisms of action of this compound. These studies suggest that this compound may act by impairing the synthesis of fatty acids and DNA in prokaryotes, and cell wall synthesis in yeast, ultimately leading to the death of the microorganism. researchgate.net This proposed intracellular targeting is consistent with the characteristics of many neutral antimicrobial peptides.

The following interactive data table summarizes the antimicrobial activity of this compound against various microorganisms.

MicroorganismTypeMinimal Inhibitory Concentration (MIC) (µM)
Micrococcus luteus A270Gram-positive bacterium47-188.9
Staphylococcus aureus ATCC 29213Gram-positive bacterium47-188.9
Staphylococcus epidermidis ATCC 12228Gram-positive bacterium47-188.9
Serratia marcescens ATCC 4112Gram-negative bacterium47-188.9
Candida albicans MDM8Yeast47-188.9

Comparative Analysis with Other Host Defense Peptides (e.g., Rondonin, Ovipin)

A comparative analysis of this compound with other host defense peptides (HDPs), such as Rondonin and Ovipin, reveals both commonalities and distinct differences in their origins, structures, and antimicrobial activities. While all three are part of the innate immune defense, their precursor molecules and specific properties vary.

Rondonin is an antifungal peptide isolated from the hemolymph of the spider Acanthoscurria rondoniae. nih.gov Unlike this compound, which is derived from a ubiquitin ligase, Rondonin is a fragment of the 'd' subunit of hemocyanin, an oxygen-transport protein. nih.gov This highlights a common theme in innate immunity where functional proteins can be cleaved to release cryptic antimicrobial peptides. Rondonin is particularly effective against fungi, including Candida species and Cryptococcus neoformans, and has also shown antiviral activity. nih.govnih.gov Its mechanism of action is thought to involve binding to fungal nucleic acids. nih.gov

Ovipin is an antimicrobial peptide discovered in the eggs of the chicken, Gallus gallus domesticus. biorxiv.orgbiorxiv.org Similar to this compound, its presence in eggs underscores a role in embryonic protection. Ovipin is a fragment of apolipoprotein B and demonstrates activity against Gram-positive bacteria like Micrococcus luteus, the filamentous fungus Aspergillus niger, and the yeast Cryptococcus neoformans. biorxiv.orgbiorxiv.org

The table below provides a comparative overview of this compound, Rondonin, and Ovipin.

FeatureThis compoundRondoninOvipin
Source Organism Phoneutria nigriventer (spider)Acanthoscurria rondoniae (spider)Gallus gallus domesticus (chicken)
Origin Tissue EggsHemolymphEggs
Precursor Protein Nedd4 E3 ubiquitin ligaseHemocyaninApolipoprotein B
Peptide Length 8 amino acids9 amino acids15 amino acids
Antimicrobial Spectrum Gram-positive bacteria, Gram-negative bacteria, yeastFungi, virusesGram-positive bacteria, fungi, yeast
Reported MIC Range (µM) 47 - 188.9~2.1 - 33.5~1.94 - 31.01

This comparative analysis illustrates the diversity of HDPs in the animal kingdom. While this compound and Ovipin are both found in eggs, their precursor proteins are functionally distinct. Rondonin, on the other hand, originates from a respiratory protein in the hemolymph. The differing antimicrobial spectra and potency of these peptides likely reflect the specific pathogens encountered by their respective host organisms.

Evolutionary Origin and Conservation Across Metazoan Species

The evolutionary origin of this compound is intrinsically linked to the ubiquitin-proteasome pathway, a fundamental process in all eukaryotic cells. nih.gov this compound is considered a "cryptic" peptide, meaning it is encrypted within the sequence of a larger, functional protein. nih.gov In this case, the precursor protein is a HECT E3 ubiquitin ligase, specifically an ortholog of the Nedd4 protein. nih.gov The release of this compound is hypothesized to occur through the proteolytic degradation of this precursor by the proteasome. nih.gov

Phylogenetic analyses indicate that the sequence signature of this compound is highly conserved and appeared early in the evolution of life. biorxiv.orgnih.gov This conservation is not restricted to arachnids, suggesting that the generation of such HDPs from E3 ligases could be a widespread mechanism across metazoans. biorxiv.orgnih.gov The this compound-homologous sequence is found in a structurally important region of the Nedd4 HECT domain, close to the catalytic cysteine site. nih.gov This high degree of conservation suggests that this region of the protein is under strong evolutionary pressure, likely due to its essential role in ubiquitin ligase function.

The fact that a peptide with antimicrobial properties is derived from such a conserved and vital cellular protein suggests an evolutionary "co-opting" of this system for immune defense. This dual function of the Nedd4 protein—as both a key regulator of protein turnover and a source of an antimicrobial peptide—is a fascinating example of molecular multitasking that has been preserved throughout evolution.

Functional Plasticity of the Ubiquitin-Proteasome Pathway in Immunity

The discovery of this compound provides a compelling example of the functional plasticity of the ubiquitin-proteasome pathway in the realm of immunity. nih.gov While this pathway is primarily known for its canonical role in the targeted degradation of cellular proteins, thereby maintaining protein homeostasis, its functions extend into the regulation and execution of immune responses. nih.govunimore.itresearchgate.net

In invertebrates, which lack an adaptive immune system, the ubiquitin-proteasome system is integral to innate immunity signaling pathways, such as the Toll and Imd pathways in Drosophila. unimore.it It mediates the degradation of inhibitor proteins, allowing for the activation of transcription factors that drive the expression of antimicrobial peptides. unimore.it The generation of this compound from a ubiquitin ligase precursor represents a more direct role for the ubiquitin-proteasome system in producing immune effectors. nih.gov

This functional diversification is not limited to invertebrates. In jawed vertebrates, the proteasome is responsible for generating the peptide antigens that are presented by MHC class I molecules, a cornerstone of the adaptive immune response. nih.gov The fact that Nedd4-derived peptides are involved in MHC class I antigen presentation in mammals provides a striking parallel to the generation of this compound in arachnids. nih.gov This suggests a convergent evolution of the ubiquitin-proteasome pathway's function in immunity, where it has been independently co-opted to produce functionally diverse peptides for both innate and adaptive immune systems. nih.gov

The ability of the ubiquitin-proteasome system to generate a vast array of peptides from the entire proteome provides a rich source of potential bioactive molecules. The case of this compound highlights how this system can be harnessed to produce cryptic HDPs, adding another layer to the complex and multifaceted role of the ubiquitin-proteasome pathway in defending the host against pathogens.

Structure Activity Relationship Sar Studies of Oligoventin

Identification of Key Residues for Biological Activity

In the absence of experimental mutagenesis studies, the identification of key residues in Oligoventin crucial for its antimicrobial function has been approached through in silico docking simulations. These computational methods predict the binding orientation of this compound to its putative molecular targets, thereby highlighting the amino acid residues that form critical interactions.

Recent computational studies have prospected for microbial receptors of this compound, identifying several potential targets. butantan.gov.brresearchgate.net Among the most promising are enzymes essential for microbial survival, such as Enoyl-ACP reductase (FabI) and Thymidylate synthase ThyX, which are involved in fatty acid and DNA biosynthesis, respectively. researchgate.netresearchgate.net Molecular docking simulations of this compound with these targets have allowed for the prediction of specific interacting residues.

Analysis of the docking poses suggests that both the N-terminal and C-terminal residues of this compound play significant roles in receptor binding. For instance, in silico models indicate that the peptide can interact with key residues within the active or cofactor-binding sites of these enzymes. butantan.gov.brresearchgate.net The interaction analyses from these studies suggest that the terminal regions of the peptide may have a greater affinity for the receptors compared to the central residues. butantan.gov.br However, without experimental validation, such as through alanine (B10760859) scanning mutagenesis, these findings remain predictive. wikipedia.org

Table 1: Predicted Interacting Residues of this compound with Putative Microbial Targets (In Silico Data)

Putative Target Enzyme Microbial Species (Example) Predicted Interacting Region of this compound Key Interacting Residues of Target
Enoyl-ACP reductase (FabI) Escherichia coli C-terminus & N-terminus Not explicitly detailed in search results
Thymidylate synthase (ThyX) Mycobacterium tuberculosis C-terminus & N-terminus Not explicitly detailed in search results

Note: This table is based on computational predictions from molecular docking studies. The specific residues of this compound involved in these interactions are inferred from the regions identified as having high binding affinity.

Impact of Amino Acid Modifications on Antimicrobial Efficacy

The effect of amino acid modifications on the antimicrobial efficacy of this compound has not yet been reported in the scientific literature. Structure-activity relationship studies typically involve the synthesis of peptide analogues with systematic substitutions to probe the role of each amino acid. nih.gov

A common and powerful technique for this purpose is alanine scanning mutagenesis, where each amino acid residue is systematically replaced with alanine to determine its contribution to the peptide's biological activity. wikipedia.orgnih.gov The use of alanine is advantageous as it removes the side chain beyond the β-carbon without altering the backbone conformation significantly. wikipedia.org Such studies would be invaluable in experimentally validating the in silico predictions and precisely mapping the residues critical for this compound's function.

Furthermore, modifications could be introduced to enhance specific properties. For example, substituting specific residues with non-natural amino acids or modifying the N- or C-terminus could be explored to increase stability, enhance binding affinity, or broaden the antimicrobial spectrum. researchgate.netmdpi.com As the field of peptide therapeutics advances, such targeted modifications, guided by the initial in silico findings, will be a crucial next step in exploring the full potential of this compound and its derivatives.

Oligoventin Analogues and Derivatives Research

Design Principles for Oligoventin Analogues

The development of this compound analogues is guided by established principles of antimicrobial peptide (AMP) design, aiming to improve potency, stability, and selectivity. frontiersin.orgsci-hub.se Key strategies involve the modification of fundamental physicochemical properties. researchgate.net

Net Charge Modification: this compound is a neutral peptide, which is somewhat uncommon for AMPs that often rely on a net positive charge to interact with negatively charged bacterial membranes. researchgate.netmdpi.com A primary design principle for analogues involves the substitution of neutral or acidic amino acids with cationic residues like lysine (B10760008) or arginine. researchgate.net This strategy aims to enhance electrostatic interactions with microbial membranes, a common mechanism for AMPs. mdpi.com For instance, research on other peptides has shown that increasing the net charge from +3 to +6 can significantly enhance antimicrobial activity while reducing toxicity to host cells. butantan.gov.br

Structural Stabilization: Linear peptides like this compound can be susceptible to degradation by proteases. Design strategies to overcome this include cyclization (head-to-tail, side-chain-to-side-chain) or the incorporation of non-natural D-amino acids. abyntek.com These modifications can lock the peptide into a more stable and bioactive conformation, increasing its half-life and resistance to enzymatic breakdown. abyntek.com

Amino Acid Substitution and Motif Incorporation: Specific amino acid motifs are known to be critical for antimicrobial activity. mdpi.com Analogues can be designed by substituting residues in the original this compound sequence (QPFSLERW) with those known to enhance antimicrobial effects, such as tryptophan for its ability to anchor at the membrane interface or arginine for its strong hydrogen-bonding capabilities. mdpi.com

Synthesis Strategies for Modified this compound Peptides

The creation of novel this compound analogues relies on established chemical peptide synthesis techniques, primarily Solid-Phase Peptide Synthesis (SPPS). abyntek.comgenscript.com This method allows for the sequential addition of amino acids, both natural and non-natural, to a growing peptide chain anchored to a solid resin support.

The standard procedure for synthesizing a modified this compound analogue via SPPS involves several key stages:

Resin Attachment: The C-terminal amino acid of the desired analogue sequence is first covalently attached to a solid resin support. google.com

Stepwise Elongation: The synthesis proceeds by cycles of deprotection of the N-terminal amino group, followed by the coupling of the next protected amino acid in the sequence. This cycle is repeated until the full peptide chain is assembled. genscript.com For complex sequences, such as those containing multiple modifications, specialized coupling reagents and techniques like microwave-assisted coupling may be employed to ensure high efficiency. genscript.com

Incorporation of Modifications: Non-natural amino acids, fluorescent labels, or other functional groups can be incorporated during the stepwise elongation process. polypeptide.com For modifications like phosphorylation or the formation of disulfide bonds for cyclization, post-synthetic modification strategies are often used after the main peptide chain has been assembled but before it is cleaved from the resin. genscript.com

Cleavage and Purification: Once the synthesis is complete, the peptide analogue is cleaved from the solid support using a strong acid, which also removes any remaining side-chain protecting groups. nih.gov The crude peptide is then purified, typically using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), to isolate the desired analogue with high purity. nih.gov

This synthetic flexibility allows for the creation of extensive libraries of this compound derivatives, each with specific modifications designed to test the principles outlined in the previous section.

Computational Screening of this compound Derivatives with Enhanced Properties

Before undertaking the resource-intensive chemical synthesis of every possible analogue, computational screening methods are employed to predict which derivatives are most likely to exhibit enhanced antimicrobial properties. frontiersin.orgfrontiersin.org These in silico techniques model the interactions between peptide derivatives and their biological targets, allowing for a rational, narrowed-down selection of the most promising candidates.

The screening process for this compound derivatives typically involves a multi-step computational workflow:

Virtual Library Generation: Based on the design principles, a virtual library of this compound analogues is created by systematically modifying the parent sequence (QPFSLERW) in silico. This can include single or multiple amino acid substitutions, changes in charge, and the addition of chemical modifications.

Molecular Docking: The generated analogues are then docked against known or predicted microbial protein targets. For the parent this compound, in silico studies have identified potential targets such as enoyl-ACP reductase and thymidylate synthase ThyX, which are crucial for fatty acid and DNA synthesis in microbes, respectively. researchgate.netresearchgate.net Docking simulations calculate the binding affinity and orientation of each analogue to these targets. Analogues that show a higher predicted binding score than the original this compound are prioritized. nih.gov

Molecular Dynamics (MD) Simulations: Promising candidates from docking studies are subjected to MD simulations. plos.org These simulations model the dynamic behavior of the peptide-target complex over time in a simulated physiological environment, providing insights into the stability of the interaction and the conformational changes involved. acs.org This helps to validate the docking results and eliminate false positives.

The table below summarizes the computational tools and key microbial targets that form the basis for screening this compound derivatives.

Tool/MethodPurposeKey Microbial Targets Identified for this compoundReference
PharmMapper Target Identification & BioprospectingIdentifies potential protein targets from a database based on pharmacophore mapping. researchgate.netbutantan.gov.br
PatchDock Molecular DockingPredicts the binding mode and calculates binding scores between the peptide and its target protein. butantan.gov.brresearchgate.net
I-TASSER Ligand Site PredictionPredicts the specific binding sites on the target protein for the peptide ligand. researchgate.net
Molecular Dynamics (MD) Interaction Stability AnalysisSimulates the dynamic behavior and stability of the peptide-protein complex over time. plos.orgacs.org
Identified Targets Enoyl-ACP reductase, Thymidylate synthase ThyX, N-acetylglucosamine phosphate (B84403) mutaseEnzymes involved in fatty acid synthesis, DNA synthesis, and cell wall synthesis. researchgate.netresearchgate.net

This computational funnel allows researchers to efficiently screen vast numbers of potential derivatives and select a manageable number of lead candidates for chemical synthesis and subsequent experimental evaluation.

Mechanistic Evaluation of Novel this compound Analogues

Once promising this compound analogues are synthesized, they undergo rigorous mechanistic evaluation to confirm that the designed modifications translate into improved antimicrobial function. The primary goal is to compare the novel analogue's activity against that of the parent this compound peptide.

The mechanistic evaluation typically includes:

Antimicrobial Susceptibility Testing: The Minimum Inhibitory Concentration (MIC) of the new analogues is determined against a panel of clinically relevant bacteria and fungi. nih.gov A lower MIC value compared to the parent this compound indicates enhanced potency. The original peptide's activity serves as a crucial benchmark. nih.govfrontiersin.org

Time-Kill Kinetic Assays: These assays determine whether an analogue is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). This helps to understand the speed and efficiency of the antimicrobial action. bohrium.com

Membrane Permeabilization Assays: Since many AMPs act on the cell membrane, assays using fluorescent dyes are conducted to measure the extent to which an analogue can permeabilize and disrupt bacterial membranes. This can validate design principles aimed at enhancing membrane interaction. butantan.gov.br

Mechanism of Action Studies: If an analogue was designed to interact with a specific intracellular target (e.g., enoyl-ACP reductase), enzyme inhibition assays are performed to confirm this interaction. plos.org Comparing the inhibitory activity of the analogue to that of this compound can confirm whether modifications improved target engagement.

The table below presents the known antimicrobial activity of the parent this compound, which provides the baseline for evaluating the performance of new analogues.

MicroorganismStrainMIC (μM) of this compoundReference
Gram-positive Bacteria Micrococcus luteus47.0 nih.gov
Staphylococcus aureus188.9 nih.gov
Staphylococcus epidermidis188.9 nih.gov
Gram-negative Bacteria Serratia marcescens47.0 nih.gov
Yeast Candida albicans94.5 nih.gov

An analogue would be considered successful if it demonstrated significantly lower MIC values, a faster bactericidal effect, or a more potent interaction with its intended molecular target compared to these baseline findings.

Future Research Directions and Methodological Advancements

Exploration of Oligoventin Expression in Diverse Tissues

This compound was first identified in the eggs of Phoneutria nigriventer. nih.govfrontiersin.org Future research should aim to determine if this compound is expressed in other tissues and at different developmental stages of the spider. frontiersin.org This would provide insight into whether it plays a role in constitutive innate immunity. frontiersin.org Investigating a broader range of arachnid species could also reveal the extent of its evolutionary conservation and potential variations in its structure and function.

Application of Advanced Mass Spectrometry Imaging for Peptide Localization

While this compound has been isolated and sequenced, its precise localization within tissues remains to be visualized. nih.gov Advanced mass spectrometry imaging (MSI) techniques could be employed to map the spatial distribution of this compound in spider eggs and other tissues. This would provide a more detailed picture of its distribution in relation to microbial challenges and developmental processes.

Integration of Ubiquitin Variants and Proteasome Inhibitors in Biogenesis Studies

It has been hypothesized that this compound is a cryptic peptide generated from the proteasomal degradation of HECT E3 ubiquitin ligases. nih.govfrontiersin.org To further test this hypothesis, future studies could involve the use of ubiquitin variants and specific proteasome inhibitors. By manipulating the ubiquitin-proteasome system and observing the subsequent changes in this compound levels, a more definitive link between its biogenesis and this pathway can be established. This would also enhance the understanding of how the ubiquitin-proteasome system can generate functionally diverse peptides. frontiersin.org

Leveraging Genomic and Proteomic Initiatives for this compound-Related Research

The increasing availability of genomic and proteomic data from a wide range of organisms presents a significant opportunity for this compound-related research. These resources can be mined to identify orthologous sequences of the HECT E3 ligase precursor across different species. nih.gov This comparative approach can help in understanding the evolutionary origins of this compound and may lead to the discovery of other cryptic peptides with similar functions. frontiersin.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.